molecular formula C9H15N3O B1427953 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine CAS No. 1249493-51-3

1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B1427953
CAS No.: 1249493-51-3
M. Wt: 181.23 g/mol
InChI Key: PFIBVIYERZIZEK-UHFFFAOYSA-N
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Description

1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine is a compound that features a unique structure combining a tetrahydropyran ring with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another approach is the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate . These methods provide high yields and stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroalkoxylation reactions using robust catalysts such as lanthanide triflates or silver (I) triflate . These catalysts facilitate the formation of the tetrahydropyran ring under mild conditions, making the process efficient and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function . The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Uniqueness: 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine is unique due to the combination of the tetrahydropyran ring and the imidazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(oxan-4-ylmethyl)imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c10-9-11-3-4-12(9)7-8-1-5-13-6-2-8/h3-4,8H,1-2,5-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIBVIYERZIZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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